molecular formula C20H21N3O4S3 B2595555 2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole CAS No. 1173084-23-5

2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

Cat. No. B2595555
CAS RN: 1173084-23-5
M. Wt: 463.59
InChI Key: QSGXWLQUZJXTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a useful research compound. Its molecular formula is C20H21N3O4S3 and its molecular weight is 463.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has revealed that compounds with a piperazine substituent, akin to the structure of the given chemical, exhibit significant anticancer activities. These compounds were tested across a broad range of cancer cell lines, including lung, kidney, CNS, ovarian, prostate, and breast cancer, as well as leukemia and melanoma. The study highlights the effectiveness of these compounds in inhibiting cancer cell growth, showcasing their potential as anticancer agents (Turov, 2020).

Dual Antidepressant Action

Another study synthesized compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, showing dual action as antidepressants. These compounds were evaluated for their affinity for 5-HT(1A) receptors and serotonin reuptake inhibition. The research suggests these derivatives could serve as new antidepressant drugs, emphasizing the dual-action mechanism for enhanced therapeutic efficacy (Silanes et al., 2004).

Enzyme Inhibition for Therapeutic Applications

A study on the enzyme inhibitory potential of new sulfonamides featuring benzodioxane and acetamide moieties discovered substantial activity against α-glucosidase and acetylcholinesterase (AChE). These findings indicate the compound's utility in managing diseases related to enzyme dysregulation, offering insights into its application in treating conditions like diabetes and Alzheimer's (Abbasi et al., 2019).

Antiproliferative and Anti-HIV Activities

Further investigations into N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and related derivatives have shown promising antiproliferative activity against various human tumor-derived cell lines, as well as evaluations for anti-HIV effects. This research underscores the therapeutic potential of these compounds in cancer treatment and their possible utility in HIV management (Al-Soud et al., 2010).

Inhibitors Against Caspase-3

Disubstituted 1,2,3-triazoles, including derivatives similar to the compound , have been prepared and evaluated as inhibitors against caspase-3. These findings suggest potential applications in developing treatments for conditions where caspase-3 plays a critical role, such as in apoptosis-related diseases (Jiang & Hansen, 2011).

properties

IUPAC Name

2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S3/c24-30(25,15-3-4-17-18(12-15)27-10-9-26-17)23-7-5-22(6-8-23)13-20-21-16(14-29-20)19-2-1-11-28-19/h1-4,11-12,14H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXWLQUZJXTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.